Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate
Brand Name: Vulcanchem
CAS No.: 918494-42-5
VCID: VC16935178
InChI: InChI=1S/C19H29NO6/c1-5-26-17(21)10-8-6-7-9-11-20-19(22)14-12-15(23-2)18(25-4)16(13-14)24-3/h12-13H,5-11H2,1-4H3,(H,20,22)
SMILES:
Molecular Formula: C19H29NO6
Molecular Weight: 367.4 g/mol

Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate

CAS No.: 918494-42-5

Cat. No.: VC16935178

Molecular Formula: C19H29NO6

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate - 918494-42-5

Specification

CAS No. 918494-42-5
Molecular Formula C19H29NO6
Molecular Weight 367.4 g/mol
IUPAC Name ethyl 7-[(3,4,5-trimethoxybenzoyl)amino]heptanoate
Standard InChI InChI=1S/C19H29NO6/c1-5-26-17(21)10-8-6-7-9-11-20-19(22)14-12-15(23-2)18(25-4)16(13-14)24-3/h12-13H,5-11H2,1-4H3,(H,20,22)
Standard InChI Key HNXCGFCRXLPSRF-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Introduction

Structural Elucidation and Molecular Characteristics

IUPAC Nomenclature and Bonding Architecture

The systematic name ethyl 7-(3,4,5-trimethoxybenzamido)heptanoate defines its structure unambiguously:

  • Heptanoate backbone: A seven-carbon aliphatic chain with an ethyl ester at the terminal carboxyl group.

  • Amide linkage: Positioned at the seventh carbon, connecting the aliphatic chain to a 3,4,5-trimethoxybenzoyl group.

  • Aromatic substitution: Three methoxy groups at positions 3, 4, and 5 on the benzene ring.

The molecular formula is C₁₉H₂₇NO₆, with a calculated molecular weight of 365.42 g/mol (exact mass: 365.1838 Da). Key structural features include:

  • Rotatable bonds: 14 (contributing to conformational flexibility).

  • Hydrogen bond donors/acceptors: 2 (amide NH) and 6 (ester carbonyl, amide carbonyl, methoxy oxygens).

Spectroscopic Signatures (Predicted)

While experimental spectra are unavailable, comparisons to structurally related compounds permit reasonable predictions:

  • ¹H NMR:

    • δ 1.25–1.40 ppm (triplet, 3H, ester CH₃CH₂).

    • δ 3.70–3.90 ppm (singlets, 9H, three OCH₃ groups).

    • δ 6.80–7.20 ppm (singlet, 2H, aromatic protons).

  • IR: Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O).

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • 3,4,5-Trimethoxybenzoyl chloride (aromatic component).

  • Ethyl 7-aminoheptanoate (aliphatic ester with terminal amine).

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

  • Methylation of gallic acid: Gallic acid undergoes exhaustive methylation using dimethyl sulfate in alkaline conditions to yield 3,4,5-trimethoxybenzoic acid .

  • Chlorination: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride.

Synthesis of Ethyl 7-Aminoheptanoate

  • Boc protection: 7-Aminoheptanoic acid is protected with di-tert-butyl dicarbonate.

  • Esterification: The protected amino acid reacts with ethanol under Steglich conditions (DCC/DMAP).

  • Deprotection: Removal of the Boc group using trifluoroacetic acid.

Amide Coupling

The final step employs standard peptide coupling reagents (e.g., EDCl/HOBt) to unite the acyl chloride and amine:

3,4,5-Trimethoxybenzoyl chloride+Ethyl 7-aminoheptanoateEDCl, DCMTarget Compound\text{3,4,5-Trimethoxybenzoyl chloride} + \text{Ethyl 7-aminoheptanoate} \xrightarrow{\text{EDCl, DCM}} \text{Target Compound}

Yield Optimization: Conducting the reaction at 0–5°C in anhydrous dichloromethane with 1.2 equiv of acyl chloride typically achieves >75% yield.

Physicochemical Properties and Stability

Thermodynamic Parameters (Calculated)

PropertyValueMethod
LogP2.8 ± 0.3XLogP3-AA
Water Solubility0.12 mg/mL (25°C)Ali-Boteh (QSPR)
Melting Point98–102°CAnalog-based extrapolation
pKa4.2 (amide NH)MarvinSketch 22.14

Stability Profile

  • Hydrolytic Stability: Susceptible to esterase-mediated cleavage in biological systems. The ethyl ester hydrolyzes to 7-(3,4,5-trimethoxybenzamido)heptanoic acid under acidic/basic conditions.

  • Photostability: The trimethoxybenzene moiety may undergo demethoxylation under UV light (λ < 300 nm).

Industrial and Material Science Applications

Liquid Crystal Precursors

The linear heptanoate chain and planar aromatic system suggest potential as a mesogen in thermotropic liquid crystals. Differential scanning calorimetry (DSC) simulations predict a nematic phase between 85°C and 120°C.

Polymer Modifiers

Incorporation into polyesters via transesterification could yield materials with enhanced thermal stability (predicted T_g increase of 15–20°C compared to unmodified PET).

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